molecular formula C7H11NO2 B596123 (5-Isopropyloxazol-4-yl)methanol CAS No. 1210700-52-9

(5-Isopropyloxazol-4-yl)methanol

Cat. No.: B596123
CAS No.: 1210700-52-9
M. Wt: 141.17
InChI Key: WKKPLMDFAIAYRT-UHFFFAOYSA-N
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Description

(5-Isopropyloxazol-4-yl)methanol is a chemical compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an isopropyl group at the 5-position and a hydroxymethyl group at the 4-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropyloxazol-4-yl)methanol typically involves the reduction of ethyl oxazole-4-carboxylates. One efficient method includes the use of lithium borohydride (LiBH4) as a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and purification processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyloxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or azides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and sodium azide (NaN3) are used for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action of (5-Isopropyloxazol-4-yl)methanol is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Mubritinib: A protein kinase inhibitor with a similar oxazole structure.

    Phenoxan: An antimicrobial agent with a related oxazole core.

    Muraglitazar: A peroxisome proliferator-activated receptor agonist.

    Darglitazone: Another peroxisome proliferator-activated receptor agonist.

    Farglitazone: A lipid peroxidation inhibitor.

Uniqueness

(5-Isopropyloxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKPLMDFAIAYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672486
Record name [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210700-52-9
Record name [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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